REACTION_CXSMILES
|
[C:1]1(O)[C:2]([C:7]2[C:8](O)=[CH:9][CH:10]=[CH:11][CH:12]=2)=[CH:3][CH:4]=[CH:5][CH:6]=1.[OH-:15].[Na+].Br[CH2:18][CH2:19][CH2:20][CH2:21]CC.[CH2:24]([OH:26])[CH3:25]>>[CH2:24]([O:26][C:5]1[CH:4]=[CH:3][C:2]([C:7]2[CH:8]=[CH:9][C:10]([OH:15])=[CH:11][CH:12]=2)=[CH:1][CH:6]=1)[CH2:25][CH2:18][CH2:19][CH2:20][CH3:21] |f:1.2|
|
Name
|
|
Quantity
|
74 g
|
Type
|
reactant
|
Smiles
|
C=1(C(=CC=CC1)C=1C(=CC=CC1)O)O
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
600 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
66 g
|
Type
|
reactant
|
Smiles
|
BrCCCCCC
|
Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed for 1 hour
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
were added over a period of 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was refluxed for 18 hours
|
Duration
|
18 h
|
Type
|
FILTRATION
|
Details
|
the precipitate was filtrated
|
Type
|
ADDITION
|
Details
|
The filtrate was treated with 500 ml of water
|
Type
|
FILTRATION
|
Details
|
the precipitated 4-hexyloxy-4'-hydroxybiphenyl was filtrated
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After drying 29 g of product
|
Type
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CUSTOM
|
Details
|
were obtained
|
Type
|
CUSTOM
|
Details
|
An additional amount of product was obtained
|
Type
|
TEMPERATURE
|
Details
|
by refluxing the precipitate
|
Type
|
CUSTOM
|
Details
|
collected from the reaction mixture with 45 g of potassium hydroxide in 600 ml of ethanol for 3 hours
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
This mixture was cooled to room temperature
|
Type
|
FILTRATION
|
Details
|
the insoluble dihexyloxybiphenyl filtered off
|
Type
|
ADDITION
|
Details
|
The clear filtrate was treated with 200 ml of 6N hydrochloric acid
|
Type
|
FILTRATION
|
Details
|
the precipitated 4-hexyloxy-4'-hydroxybiphenyl was filtrated
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
|
Smiles
|
C(CCCCC)OC1=CC=C(C=C1)C1=CC=C(C=C1)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |